1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one
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Overview
Description
1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a ketone or aldehyde. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a ligand for specific receptors and as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling cascades. For example, it may bind to alpha1-adrenergic receptors, influencing smooth muscle contraction and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant and anxiolytic.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties
Uniqueness
1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one is unique due to its specific structural features, such as the combination of a pyrazinone core and a methoxyphenyl group
Properties
Molecular Formula |
C23H24N4O3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-5-phenylpyrazin-2-one |
InChI |
InChI=1S/C23H24N4O3/c1-30-20-9-5-8-19(14-20)25-10-12-26(13-11-25)23(29)17-27-16-21(24-15-22(27)28)18-6-3-2-4-7-18/h2-9,14-16H,10-13,17H2,1H3 |
InChI Key |
XBVXUUKIIDBOCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C=C(N=CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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